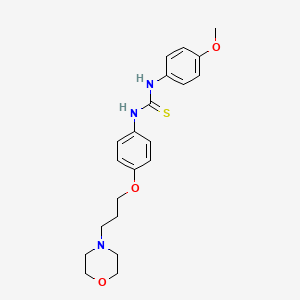![molecular formula C20H16N4O B12934596 Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]- CAS No. 122479-18-9](/img/structure/B12934596.png)
Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core. This compound is of interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form the imidazo[1,2-b]pyridazine core . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a role in cell growth and apoptosis . The compound’s ability to bind to these targets and modulate their activity is crucial for its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-b]thiazole Derivatives: These compounds also have a fused heterocyclic system and are studied for their pharmacological properties.
Uniqueness
N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
122479-18-9 |
|---|---|
Formule moléculaire |
C20H16N4O |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C20H16N4O/c25-20(16-10-5-2-6-11-16)21-14-17-19(15-8-3-1-4-9-15)23-18-12-7-13-22-24(17)18/h1-13H,14H2,(H,21,25) |
Clé InChI |
MJOAKMZFCWGBGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)CNC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12934518.png)

![2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)
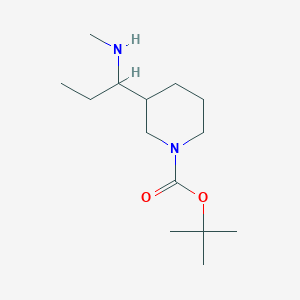
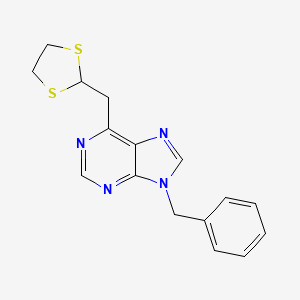
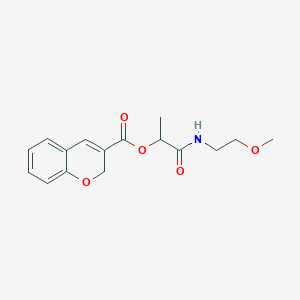
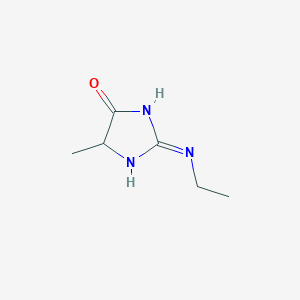
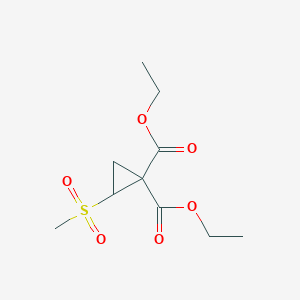
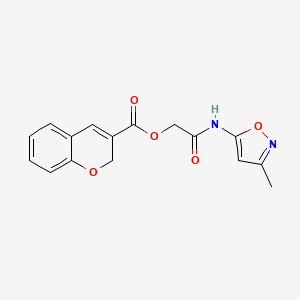
![2-[(Trimethylsilyl)ethynyl]adenosine](/img/structure/B12934568.png)
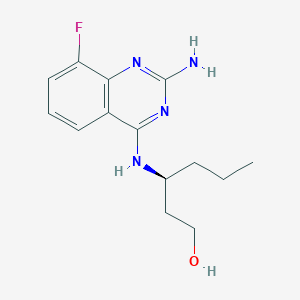

![7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12934591.png)
